27-Hydroxycholesterol

carboxylesterase drug metabolism macrophage biology

27-Hydroxycholesterol (27-HC) is an endogenous, enzymatically produced oxysterol that uniquely combines potent LXRα/β agonism (EC₅₀ 85/71 nM) with selective human CES1 inhibition (IC₅₀ 33 nM) and an absence of direct cytotoxicity. Unlike 25-HC, 24S-HC, or 7-KC, it suppresses LDL receptor activity 18-fold more potently than cholesterol without inducing oxidative stress or inflammatory cytokines. This tightly regulated metabolite is the definitive tool for dissecting LXR-dependent cholesterol efflux, CES1-mediated prodrug activation, and oxysterol antiviral mechanisms. Procure ≥98% (HPLC) 27-HC to eliminate confounding off-target effects in your metabolic, endocrine, or immunological research.

Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
CAS No. 20380-11-4
Cat. No. B1664032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name27-Hydroxycholesterol
CAS20380-11-4
Synonyms(25R)-26-hydroxycholesterol
(25R)-cholest-5-ene-3 beta,26-diol
(3 beta,25R)-cholest-5-ene-3,26-diol
26-hydroxycholesterol, (25R)
27-hydroxycholesterol
5-cholestene-3 beta,27-diol
cholest-5-ene-3 beta,26-diol, (25R)-
cholest-5-ene-3 beta,27-diol
Molecular FormulaC27H46O2
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO
InChIInChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyFYHRJWMENCALJY-YSQMORBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





27-Hydroxycholesterol (CAS 20380-11-4) Procurement Guide: Endogenous Oxysterol with Dual LXR/ER Modulation


27-Hydroxycholesterol (27-HC; CAS 20380-11-4) is an endogenous side-chain oxysterol produced enzymatically from cholesterol by sterol 27-hydroxylase (CYP27A1) [1]. It functions as a selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) agonist, exhibiting tissue-specific partial agonist/antagonist activity at ERα and ERβ while potently activating LXRα (EC₅₀ = 85 nM) and LXRβ (EC₅₀ = 71 nM) [2]. Unlike non-enzymatic oxysterols that arise from random oxidation, 27-HC is a tightly regulated metabolite involved in cholesterol homeostasis, bile acid synthesis, and innate immunity [3].

Why 27-Hydroxycholesterol (CAS 20380-11-4) Cannot Be Substituted with Generic Oxysterol Analogs


Oxysterols exhibit profound structure-activity divergence despite sharing the cholesterol backbone. 27-Hydroxycholesterol differs critically from its closest analogs—25-hydroxycholesterol (25-HC), 24(S)-hydroxycholesterol (24S-HC), 7-ketocholesterol (7-KC), and 7β-hydroxycholesterol—in receptor selectivity, cytotoxic profile, and metabolic origin [1]. While 25-HC and 24S-HC also activate LXR, they show distinct antiviral potency spectra and carboxylesterase inhibition profiles [2]. 7-KC and 7β-HC are potent cytotoxic and pro-inflammatory agents, whereas 27-HC exhibits minimal direct cytotoxicity under comparable conditions [3]. Substituting 27-HC with a generic oxysterol in experimental systems risks confounding results due to divergent off-target effects and receptor activation patterns. The quantitative evidence below establishes where 27-HC provides functionally unique differentiation.

27-Hydroxycholesterol (CAS 20380-11-4): Head-to-Head Quantitative Differentiation Evidence


CES1 Inhibition: 27-Hydroxycholesterol Is a Nanomolar Inhibitor, While Structural Analogs Are Inactive

27-Hydroxycholesterol potently inhibits human carboxylesterase 1 (CES1), whereas cholesterol, 7-ketocholesterol, 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and 25-hydroxycholesterol show little to no inhibitory activity. 27-HC acts as a partially noncompetitive inhibitor of recombinant CES1 with a Kᵢᵃᵖᵖ of 10 nM and inhibits CES1 activity in THP1 monocyte/macrophage lysates with an IC₅₀ of 33 nM. This inhibition is isoform-selective; recombinant CES2 activity is unaffected by 27-HC [1].

carboxylesterase drug metabolism macrophage biology

LDL Receptor Suppression: 27-Hydroxycholesterol Is 18-Fold More Potent Than Cholesterol

27-Hydroxycholesterol suppresses LDL receptor activity with an IC₅₀ of 8 μM, compared to cholesterol's IC₅₀ of 142 μM when delivered to HepG2 cells via β-cyclodextrin solubilization. This represents an approximately 18-fold greater potency for 27-HC in down-regulating LDL receptor activity [1]. The data establish 27-HC as a significantly more potent endogenous regulator of this pathway than its parent molecule.

LDL receptor cholesterol homeostasis HepG2 atherosclerosis

Cytotoxic and Pro-Inflammatory Profile: 27-Hydroxycholesterol Exhibits Minimal Activity vs. 7-Ketocholesterol and 7β-Hydroxycholesterol

In a systematic comparison of ten oxysterols in U937 human promonocytic leukemia cells, 27-hydroxycholesterol did not induce detectable cytotoxic effects (phosphatidylserine externalization, mitochondrial potential loss, or membrane permeabilization), nor did it stimulate superoxide anion overproduction or IL-8 secretion. In contrast, 7β-hydroxycholesterol and 7-ketocholesterol induced marked cytotoxicity, lysosomal destabilization, and oxidative stress. 25-Hydroxycholesterol showed intermediate effects, inducing superoxide production and IL-8 secretion but minimal direct cytotoxicity [1].

cytotoxicity oxidative stress inflammation atherosclerosis U937

Antiviral Spectrum: 27-Hydroxycholesterol Shows Activity Against Non-Enveloped Viruses, Unlike Most Oxysterols

27-Hydroxycholesterol demonstrates marked antiviral activity against three pathogenic non-enveloped viruses—HPV-16, human rotavirus (HRoV), and human rhinovirus (HRhV). 25-Hydroxycholesterol also shows activity against these viruses. In contrast, 7α-hydroxycholesterol, 7β-hydroxycholesterol, and 7-ketocholesterol exhibit much weaker antiviral activity [1]. This establishes 27-HC and 25-HC as the primary oxysterols with broad antiviral activity extending beyond enveloped viruses.

antiviral HPV-16 rotavirus rhinovirus innate immunity

27-Hydroxycholesterol (CAS 20380-11-4): Validated Research and Industrial Application Scenarios


CES1-Mediated Drug Metabolism and Xenobiotic Hydrolysis Studies

27-Hydroxycholesterol is the oxysterol of choice for investigating endogenous modulation of human carboxylesterase 1 (CES1) activity. Unlike 25-HC, 24S-HC, or 7-KC—which exhibit negligible CES1 inhibition—27-HC potently inhibits CES1 (IC₅₀ = 33 nM; Kᵢᵃᵖᵖ = 10 nM) and impairs CES1-mediated hydrolysis of xenobiotic substrates such as the pyrethroid insecticide bioresmethrin in intact THP1 cells and human liver homogenates [1]. Researchers evaluating drug metabolism, prodrug activation, or environmental toxicant detoxification in macrophage or hepatic models should employ 27-HC as the CES1-selective endogenous inhibitor.

LXR Activation Studies Requiring Minimal Cytotoxic Confounding

For experiments requiring LXRα/β activation without concurrent cytotoxicity, oxidative stress, or inflammatory cytokine induction, 27-HC is the preferred endogenous ligand. While 7β-HC and 7-KC are potent cytotoxins and 25-HC induces superoxide and IL-8 production, 27-HC exhibits no detectable direct cytotoxicity or pro-inflammatory activity in U937 monocytic cells [1]. Investigators using oxysterols to probe LXR-dependent gene expression, cholesterol efflux, or anti-inflammatory pathways can attribute observed effects specifically to LXR signaling when using 27-HC, whereas other oxysterols introduce confounding cell stress responses.

Cholesterol Homeostasis and LDL Receptor Feedback Regulation

27-Hydroxycholesterol serves as a potent endogenous suppressor of LDL receptor activity (IC₅₀ = 8 μM) with approximately 18-fold greater potency than cholesterol (IC₅₀ = 142 μM) in HepG2 cells [1]. Studies investigating sterol-mediated feedback regulation of the LDL receptor pathway should utilize 27-HC rather than cholesterol to achieve physiologically meaningful suppression at concentrations that better reflect endogenous oxysterol levels. This application is particularly relevant for research on hypercholesterolemia, statin mechanisms, and hepatic cholesterol sensing.

Innate Antiviral Immunity and Host-Pathogen Interaction Studies

27-Hydroxycholesterol is a validated tool compound for investigating oxysterol-mediated innate antiviral defense against non-enveloped viruses, including HPV-16, human rotavirus, and human rhinovirus [1]. While 25-HC shares this activity, 27-HC offers the distinct advantage of lacking the cytotoxic and pro-inflammatory properties of 25-HC, enabling cleaner dissection of antiviral mechanisms without confounding cell stress responses. Researchers should select 27-HC for studies where LXR activation, CES1 inhibition, or the absence of cytotoxicity are critical experimental considerations.

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